4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of bromo- and chloro-substituted benzene derivatives often involves nucleophilic substitution reactions and Wittig-Horner reactions. For instance, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene was achieved through a Wittig-Horner reaction, indicating a possible pathway for synthesizing related compounds (Liang Zuo-qi, 2015).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals planarity and E configuration around certain bonds. For example, in the structure of (E)-N'-(4-Chlorobenzylidene)- derivatives, the molecules display relatively planar structures with specific dihedral angles between benzene rings, suggesting that similar structural characteristics could be expected in 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (A. Subashini et al., 2012).
Chemical Reactions and Properties
Bromobenzyl compounds engage in various chemical reactions, including nucleophilic substitution and reduction reactions. For instance, 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene was synthesized through elimination, reduction, and bromination reactions, demonstrating the reactivity of bromo- and chloro-substituted benzene derivatives in forming complex structures (H. Bi, 2014).
Physical Properties Analysis
The physical properties, such as photoluminescence, of bromo-substituted benzene derivatives are significant for their potential applications. The compound 1-Bromo-4-(2,2-diphenylvinyl) benzene exhibited notable fluorescence intensity differences between solution and solid states, suggesting interesting photophysical characteristics for related compounds (Liang Zuo-qi, 2015).
Chemical Properties Analysis
The chemical behavior, including reactivity towards different types of chemical reactions, is crucial for understanding the utility of such compounds. The synthesis and reactivity of bromo- and chloro-substituted compounds in creating novel structures like CCR5 antagonists highlight the diverse chemical properties and potential applications of these molecules (H. Bi, 2014).
Scientific Research Applications
Ring Halogenations of Polyalkylbenzenes : This study explores the use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, which is relevant for the synthesis of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Synthesis of N-Piperidine Benzamides CCR5 Antagonists : The compound has been used in the synthesis of CCR5 antagonists, which are non-peptide and exhibit bioactivity, potentially significant in medical research (Cheng De-ju, 2015).
Synthesis of N-allyl-4-piperidyl Benzamide Derivatives : Similar to the above, this research focuses on synthesizing novel CCR5 antagonists, which are crucial in studying diseases like HIV (Cheng De-ju, 2014).
Synthesis of a Novel CCR5 Antagonist : Again, this research demonstrates the synthesis of a non-peptide CCR5 antagonist, indicating the compound's importance in medicinal chemistry (H. Bi, 2015).
Synthesis and Characterization of non-peptide Antagonists : This study involves the synthesis of Benzamide derivatives, which are CCR5 antagonists with potential therapeutic applications (H. Bi, 2015).
Preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide : This research also focuses on creating a novel CCR5 antagonist, underlining the compound's role in pharmaceutical development (H. Bi, 2014).
Synthesis of 1-[3-(3-benzyl-4-ethoxybenzyl)-4-chlorophenyl]-1,6-dideoxy-β-D-glucopyranose : The compound is used in synthesizing structures for studying impurities in tianagliflozin, a drug used in diabetes treatment (Xie Ya-fe, 2014).
Spectrophotometric Determination of Anionic Surfactants : The derivatives of this compound were synthesized and evaluated as cationic reagents for determining anionic surfactants in river waters (Higuchi et al., 1980).
Safety And Hazards
Future Directions
As “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene” is an impurity of Dapagliflozin , a drug used for the treatment of type 2 diabetes, future research could focus on improving the synthesis process to reduce the formation of this impurity. Additionally, further studies could investigate the potential effects of this impurity on the efficacy and safety of Dapagliflozin.
properties
IUPAC Name |
4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNCHZBITMUSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433931 | |
Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | |
CAS RN |
461432-23-5 | |
Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461432-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.